1-(4-Fluorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
This compound contains a fluorophenyl group, a methoxyethanamine group, and a hydrochloride group. Fluorophenyl groups are common in many pharmaceuticals due to the unique properties of fluorine. Methoxyethanamine is a type of amine, which are often found in proteins and other important biological molecules. The hydrochloride group likely makes this compound a salt, which could affect its solubility and stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with 2-methoxyethanamine. This could potentially be achieved through a nucleophilic substitution or addition reaction, depending on the specific starting materials used .Molecular Structure Analysis
The molecular structure of this compound would consist of a 4-fluorophenyl group attached to a 2-methoxyethanamine group. The presence of the fluorine atom could potentially influence the electronic structure of the molecule due to its high electronegativity .Chemical Reactions Analysis
As an amine, this compound could potentially participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution or addition reactions, or it could be protonated to form a positively charged ammonium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, as a hydrochloride salt, it is likely to be soluble in water. The presence of the fluorine atom could also affect its chemical reactivity .Scientific Research Applications
Antibacterial Activity
One study focused on the synthesis of secondary propanaryl-amines, structurally related to the compound of interest, demonstrating significant antibacterial activity. These compounds were synthesized through the condensation of propanamine derivatives with aromatic aldehydes and ketones, followed by reduction, indicating potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).
Anti-inflammatory and Anti-influenza Activities
Research on fluorine-substituted quinazolinamine derivatives, similar in structure to the compound , revealed enhanced solubility and potential anti-inflammatory effects. These compounds exhibited inhibitory effects on LPS-induced NO secretion, suggesting applications in treating inflammation (Sun et al., 2019). Another study synthesized tricyclic compounds with unique amine moieties, including derivatives structurally akin to the target compound, showing potent anti-influenza A virus activity, highlighting their potential as novel anti-influenza agents (Oka et al., 2001).
Cytotoxic Agents
A study on the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share functional groups with the compound of interest, explored their potential as cytotoxic agents. These compounds were synthesized via Mannich reactions and exhibited promising cytotoxic activity, suggesting a route for developing new anticancer drugs (Mete et al., 2007).
Synthesis and Application in Material Science
Another relevant study involved the synthesis of polyphenylenevinylene with triarylamine pendant groups, hinting at applications in material science for creating high-spin organic polymers with solvent solubility and film formability (Kurata et al., 2007). This research indicates potential applications in developing materials with unique electronic properties.
Mechanism of Action
Target of Action
It’s structurally similar to flunarizine , which is a selective calcium antagonist with moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .
Mode of Action
Based on the similarity to flunarizine, it may interact with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors . The interaction with these targets can lead to changes in cellular signaling and function.
Biochemical Pathways
Given its potential interaction with calcium channels, histamine receptors, serotonin receptors, and dopamine d2 receptors, it may influence a variety of biochemical pathways related to these targets .
Pharmacokinetics
Flunarizine, a structurally similar compound, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins . It readily passes the blood-brain barrier. When given daily, a steady state is reached after five to eight weeks .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYRDMYMGFBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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